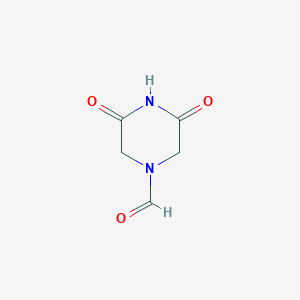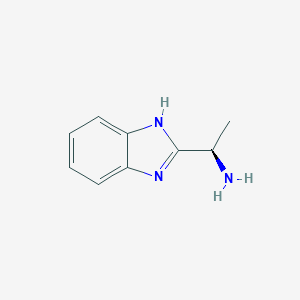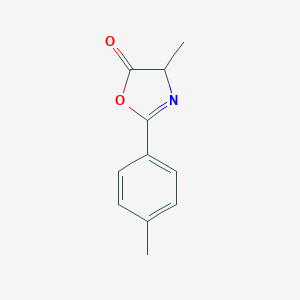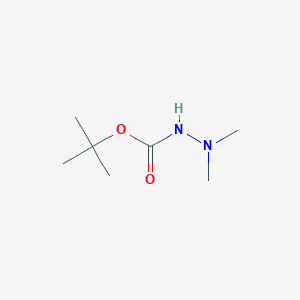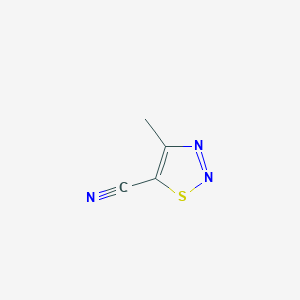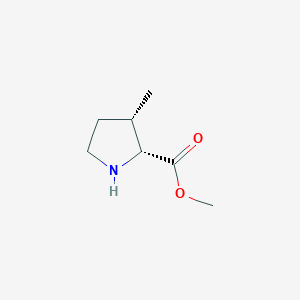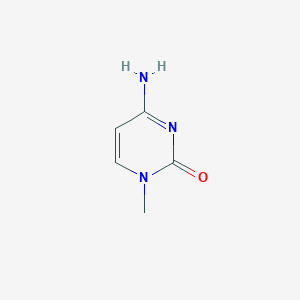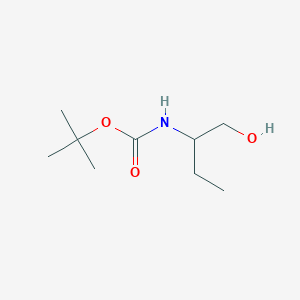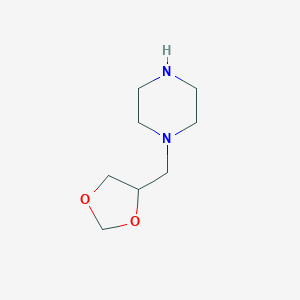
1-(1,3-Dioxolan-4-ylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dioxolan-4-ylmethyl)piperazine, also known as piperazine dioxane, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a heterocyclic organic compound that contains a six-membered ring with two oxygen atoms and a nitrogen atom.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine is not well understood. However, it is believed to interact with various receptors in the brain, including serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter levels, which can affect mood, behavior, and other physiological functions.
Biochemical and Physiological Effects
1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine in lab experiments is its high yield and ease of synthesis. Additionally, it has a wide range of applications in various fields of research. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine. One potential area of research is the development of new metal-organic frameworks and coordination polymers using this compound as a ligand. Another area of research is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders. Finally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine is a heterocyclic organic compound that has been widely used in scientific research for its unique properties. It is commonly used as a ligand in the synthesis of metal-organic frameworks and coordination polymers, and it has potential therapeutic applications. While there are some limitations to its use in lab experiments, further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis method of 1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine involves the reaction of 1-(1,3-Dioxolan-4-ylmethyl)piperazine with ethylene oxide in the presence of a catalyst. The reaction takes place at a high temperature and pressure to form the desired product. The yield of the product is high, and the process is relatively simple, making it a popular method for synthesizing this compound.
Aplicaciones Científicas De Investigación
1-(1,3-Dioxolan-4-ylmethyl)1-(1,3-Dioxolan-4-ylmethyl)piperazine has been widely used in scientific research for its unique properties. It is commonly used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, including gas storage, catalysis, and drug delivery.
Propiedades
Número CAS |
164331-63-9 |
|---|---|
Nombre del producto |
1-(1,3-Dioxolan-4-ylmethyl)piperazine |
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
1-(1,3-dioxolan-4-ylmethyl)piperazine |
InChI |
InChI=1S/C8H16N2O2/c1-3-10(4-2-9-1)5-8-6-11-7-12-8/h8-9H,1-7H2 |
Clave InChI |
PNHUKNNXWPVYPN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2COCO2 |
SMILES canónico |
C1CN(CCN1)CC2COCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




